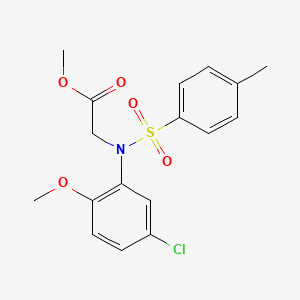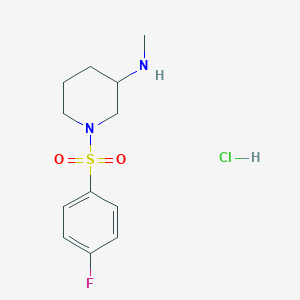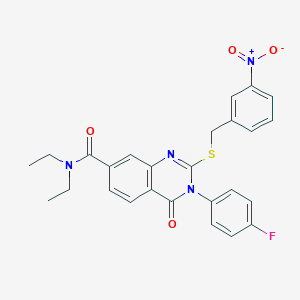
N,N-diethyl-3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O4S and its molecular weight is 506.55. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Applications
Research into fluoroquinolone-based compounds has shown significant promise in the development of antimicrobial and antibacterial agents. These studies have synthesized various derivatives to test against different bacterial and fungal strains, revealing the potential for treating infections resistant to conventional treatments. For example, studies on fluoroquinolone-based 4-thiazolidinones and clubbed quinazolinone and 4-thiazolidinone derivatives have demonstrated notable antimicrobial properties, suggesting a path for developing new antibacterial agents that could address the growing concern of antibiotic resistance (Patel & Patel, 2010) (Desai, Dodiya, & Shihora, 2011).
Anticancer Activities
The synthesis and study of compounds with quinazoline derivatives have shown potential in anticancer research. These compounds have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, indicating their usefulness in developing new cancer therapies. Research into compounds such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrates the synthesis approach and the investigation into their effects on cancer cell lines, underscoring the potential for quinazoline derivatives in anticancer drug development (Hao et al., 2017).
Novel Synthetic Routes and Characterization
Researchers have also focused on novel synthetic routes to create derivatives of quinazoline and related compounds, aiming to enhance their biological activity. These studies not only contribute to the understanding of the chemical properties of such compounds but also explore their potential applications in treating various diseases. For instance, the synthesis of chromogenic fluoran compounds containing 4-keto-quinazolinone moieties represents an innovative approach to developing materials with potential diagnostic or therapeutic applications (Patel, Patel, & Patel, 2004).
Propiedades
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O4S/c1-3-29(4-2)24(32)18-8-13-22-23(15-18)28-26(30(25(22)33)20-11-9-19(27)10-12-20)36-16-17-6-5-7-21(14-17)31(34)35/h5-15H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXFXGMLOGONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

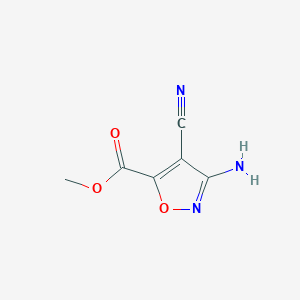
![N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2564155.png)
![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)
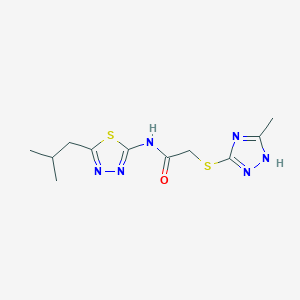
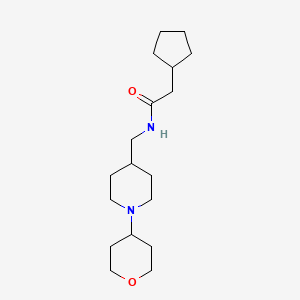
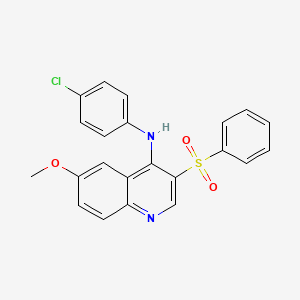
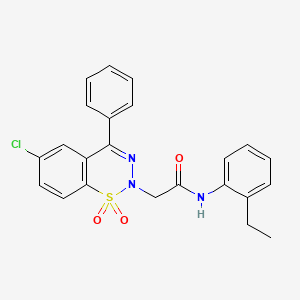
![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2564164.png)
![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)
![2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2564168.png)

![4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)
